![molecular formula C10H16N2O2S B2888229 5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2010227-60-6](/img/structure/B2888229.png)

5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

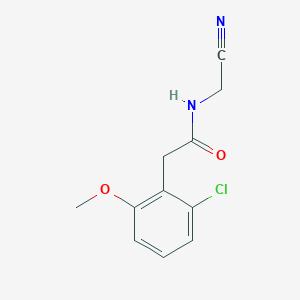

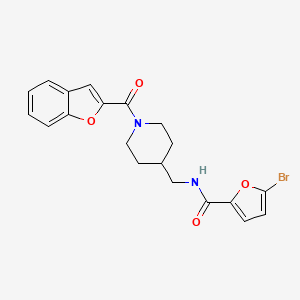

The compound is a bicyclic molecule with a morpholine ring and a heptane ring. Morpholine is a common solvent in organic reactions and can be found in the structures of several medicinal drugs . Bicyclo[2.2.1]heptane is a type of bicyclic molecule that is a common structure in many compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bicyclic heptane and morpholine rings. The substitution on nitrogen in morpholine derivatives often prefers exo-orientation, possibly to avoid steric interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bicyclic molecules like bicyclo[2.2.1]heptane can have unique properties due to their rigid structure .Scientific Research Applications

Synthesis and Structural Diversity

A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been established, starting with 4R-hydroxy-l-proline. This method has paved the way for the synthesis of backbone-constrained γ-amino butyric acid (GABA) analogues, demonstrating functional diversity and potential applications in developing drugs like baclofen and pregabalin (Garsi et al., 2022).

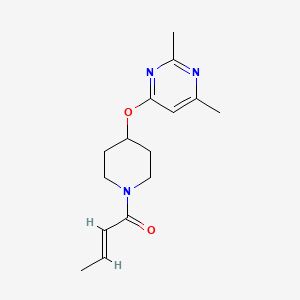

Bridged Bicyclic Morpholines as Building Blocks

Bridged bicyclic morpholines serve as crucial building blocks in medicinal chemistry. The synthesis of morpholine isosteres, such as 3-oxa-6-azabicyclo[3.1.1]heptane, highlights their importance due to their achiral nature and similar lipophilicity to morpholine. These compounds offer a foundation for further chemical modifications and applications in drug design (Walker et al., 2012).

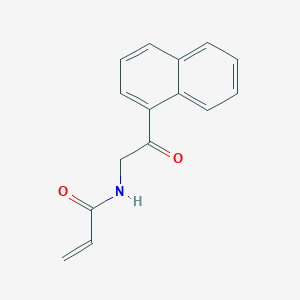

Compact Modules for Medicinal Chemistry

The efficient synthesis of novel morpholine amino acids, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, offers compact modules for medicinal chemistry. These structurally novel compounds could potentially modulate physicochemical and pharmacokinetic properties of drug candidates, indicating their significance in the development of new therapeutic agents (Kou et al., 2017).

Novel Heteroaryl-Annulated Bicyclic Morpholines

The synthesis of bridged bicyclic morpholinethiones like (±)-8-oxa-3-azabicyclo[3.2.1]octane-2-thione demonstrates the potential for creating novel heteroaryl-annulated bicyclic morpholines. These compounds, derived from cis-disubstituted tetrahydrofuran, could serve as synthons for the preparation of new drugs, showcasing the versatility of morpholine derivatives in drug synthesis (Walker et al., 2011).

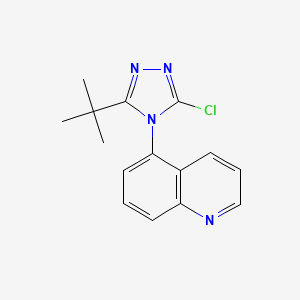

Bridged Bicyclic Thiomorpholines

The preparation of bridged bicyclic thiomorpholines introduces novel building blocks in medicinal chemistry. These compounds, including 3-thia-6-azabicyclo[3.1.1]heptane and its derivatives, highlight the potential of thiomorpholines in developing drugs with interesting biological profiles, further expanding the toolbox for medicinal chemists (Walker & Rogier, 2013).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its potential applications. Bicyclic morpholine derivatives have been developed as morpholine isosteres in medicinal chemistry due to their structural similarity and lipophilicity , suggesting potential future directions in drug design and synthesis.

properties

IUPAC Name |

morpholin-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c13-10(11-1-3-14-4-2-11)12-6-9-5-8(12)7-15-9/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQIDIRVKNZOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2888149.png)

![(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B2888153.png)

![2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2888154.png)

![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)

![N-(4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2888161.png)

![3,4-Dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2888164.png)

![3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2888167.png)